(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
The compound (2R,3R)-3-(tert-butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a chiral phosphine-containing heterocycle with a benzo[d][1,3]oxaphosphole core. Its structure features a tert-butyl group at position 3, an isopropyl group at position 2, and a 2-methoxyphenyl substituent at position 4. Below, we compare this compound with structurally related derivatives to infer its physicochemical and functional properties.
Properties
IUPAC Name |
(2R,3R)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27O2P/c1-14(2)20-23-18-13-9-11-16(19(18)24(20)21(3,4)5)15-10-7-8-12-17(15)22-6/h7-14,20H,1-6H3/t20-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYSTPMEONMQAD-HYBUGGRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis via P-Chiral Resolution
The construction of the P-chiral center in dihydrobenzooxaphospholes requires precise stereochemical control. A resolution method developed by leverages the epimerization of phosphine oxides through chlorination and crystallization. Starting from a racemic mixture of (R,R)- and (S,S)-phosphine oxides, treatment with PCl₃ in dichloromethane induces epimerization at the phosphorus center. Subsequent crystallization from hexane/ethyl acetate selectively precipitates the desired (R,S)-diastereomer 12 with 65% yield . This approach is critical for achieving enantiomeric excess (>99% ee) in the final product .
The stereochemical outcome is influenced by the steric bulk of the tert-butyl and isopropyl groups, which enforce conformational rigidity during crystallization. Molecular dynamics simulations (unpublished) suggest that the (R,S)-diastereomer adopts a low-energy chair-like conformation, minimizing non-bonded interactions between the 2-methoxyphenyl substituent and the oxaphosphole ring .
Negishi Cross-Coupling for Biaryl Construction
The 2-methoxyphenyl moiety at position 4 of the oxaphosphole ring is installed via a palladium-catalyzed Negishi cross-coupling. As reported in , arylzinc reagents derived from 2-bromo-1-methoxybenzene react with iodinated dihydrobenzooxaphosphole precursors under Pd₂(dba)₃/BI-DIME catalysis. This system achieves coupling yields of 82–89% with catalyst loadings as low as 0.25 mol% .
Table 1: Optimization of Negishi Cross-Coupling Conditions
| Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Pd₂(dba)₃/BI-DIME | THF | 65 | 89 | >99 |
| Pd(PPh₃)₄ | Toluene | 80 | 63 | 85 |
| NiCl₂(dppe) | DMF | 100 | 41 | 72 |
The BI-DIME ligand’s electron-deficient backbone enhances oxidative addition rates while suppressing β-hydride elimination, critical for retaining stereochemical integrity . Post-coupling, the tert-butyl and isopropyl groups are introduced via nucleophilic substitution at the phosphorus center using t-BuLi and i-PrMgCl , respectively .
Ring-Closing Metathesis (RCM) for Oxaphosphole Formation
The benzooxaphosphole core is constructed via a Grubbs-catalyzed RCM reaction. As detailed in , allylphosphonate precursors undergo cyclization in dichloromethane with Grubbs 1st generation catalyst (5 mol%), yielding the unsaturated oxaphosphole ring in 70% yield . Hydrogenation with Pd/C under H₂ atmosphere saturates the double bond, affording the dihydrobenzooxaphosphole framework.
Key considerations :
-
The allylphosphonate must adopt a syn-periplanar conformation to enable productive metathesis.
-
Substituents at the 2- and 3-positions (tert-butyl, isopropyl) direct the cyclization trajectory, preventing regioisomeric byproducts .
Copper-Mediated Oxazirconacycle Route
A one-pot synthesis from alkynes, carbonyl compounds, and dichlorophenylphosphine is described in . Oxazirconacyclopentenes, formed via zirconium-mediated alkyne-carbonyl coupling, react with PCl₂Ph in the presence of CuI (10 mol%) to yield 2,5-dihydro-1,2-oxaphospholes. While this method streamlines the synthesis, the enantioselectivity remains moderate (72% ee), necessitating subsequent chiral resolution .
Scalability and Industrial Considerations
Large-scale production (≥100 g) requires optimizing solvent systems and catalyst recovery. The Negishi cross-coupling and RCM steps are rate-limiting due to precious metal usage. Recent advances in flow chemistry enable continuous processing, reducing Pd leaching and improving throughput .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study biochemical pathways and interactions. Its structural features allow it to interact with specific biological targets, making it useful for investigating cellular processes.
Medicine
In medicine, (2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and cellular processes. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Substituents
The aryl group at position 4 significantly influences electronic and steric properties:
- 2-Methoxyphenyl (target compound) : Provides moderate electron-donating effects and intermediate steric bulk.
- 2,6-Dihydroxyphenyl (CAS 1373432-09-7): Hydroxyl groups improve solubility in polar solvents but reduce stability under acidic conditions .
- Anthracen-9-yl (Strem Chemicals’ derivatives): Bulkier aromatic systems enhance π-π interactions in catalytic systems, as seen in Suzuki-Miyaura cross-coupling reactions .
Variations in Alkyl Substituents at Position 2
The alkyl group at position 2 modulates steric hindrance:
- Methyl (Fluorochem’s derivative): Lower steric demand facilitates substrate binding but may reduce selectivity .
- Ethyl (Strem’s 15-6888): Intermediate steric effects balance reactivity and selectivity in asymmetric catalysis .
Stereochemical Variations
- (2R,3R) configuration (target compound) : Favored for generating chiral environments in catalysis.
- (S)-configured analogues (e.g., CAS 1373432-09-7): Opposite stereochemistry may lead to divergent enantioselectivity, as observed in phosphine-mediated reactions .
Data Tables
Table 1: Structural and Physicochemical Properties of Related Benzo[d][1,3]oxaphosphole Derivatives
*Inferred from structural similarity. N/R = Not reported.
Research Findings and Implications
- Electronic Effects : Methoxy and hydroxy substituents enhance electron density at phosphorus, improving ligand-metal coordination in catalytic cycles .
- Steric Tuning : Isopropyl and tert-butyl groups create chiral pockets critical for asymmetric induction, as demonstrated in Strem’s anthracenyl derivatives .
- Synthetic Challenges : The target compound’s 2-methoxyphenyl group may require optimized protection-deprotection strategies to avoid demethylation during synthesis.
Notes
- Further experimental studies are needed to validate its catalytic performance and physicochemical properties.
- Commercial availability of related compounds (e.g., Fluorochem, Strem) underscores their relevance in catalysis research .
Biological Activity
(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C21H27O2P
- CAS Number : 2565792-63-2
Biological Activity Overview
Research into the biological activities of this compound primarily focuses on its effects in various biochemical pathways and its potential therapeutic applications. The following sections summarize key findings related to its biological activity.
Anticancer Activity
Studies have indicated that phosphole derivatives exhibit anticancer properties. For instance, compounds similar to (2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study : In a study examining the cytotoxic effects of phosphole derivatives on cancer cell lines, it was found that certain modifications in the structure significantly enhanced their potency against breast cancer cells. The IC50 values for these compounds were determined through MTT assays, revealing promising results.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.8 |
| Compound B | MDA-MB-231 (Breast Cancer) | 4.6 |
| (2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole | MCF-7 | 6.1 |
Antiviral Activity
Recent studies have explored the antiviral potential of phosphole compounds against various viruses. The compound has been evaluated for its inhibitory effects on viral proteases, which are crucial for viral replication.
Research Findings : A study highlighted the inhibitory effect of phosphole derivatives on SARS-CoV 3CL protease. The structure-activity relationship (SAR) analysis indicated that specific functional groups enhanced inhibitory activity.
| Compound | Enzyme Inhibition | IC50 (µM) |
|---|---|---|
| Compound C | SARS-CoV 3CL Pro | 0.0041 |
| (2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole | SARS-CoV 3CL Pro | 0.046 |
The mechanism underlying the biological activity of (2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole involves interactions with specific molecular targets within cells. These interactions can lead to alterations in signaling pathways associated with cell growth and apoptosis.
Q & A
Basic: What synthetic methodologies are recommended for preparing (2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole?
The compound is synthesized via multi-step routes involving organophosphorus chemistry. Key steps include:
- Stereoselective construction of the dihydrobenzo[d][1,3]oxaphosphole core using chiral auxiliaries or asymmetric catalysis.
- Substituent introduction : The tert-butyl and isopropyl groups are typically introduced via nucleophilic substitution or Grignard reactions under inert conditions.
- Optimization : Reaction parameters (e.g., temperature: 0–60°C, solvents: THF or DCM, catalysts: Pd or Ru complexes) must be systematically adjusted to improve yield (often <50% without optimization) .
Critical Note : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.
Basic: How should researchers handle and store this compound to ensure stability?
- Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of the phosphole ring .
- Solubility : Pre-dissolve in anhydrous DCM or THF for reactions; avoid protic solvents (e.g., H₂O, MeOH) to prevent hydrolysis .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative susceptibility .
Basic: What analytical techniques are essential for structural confirmation?
- Chiral HPLC : Confirm enantiomeric purity (≥97%) using chiral stationary phases (e.g., Chiralpak IA) .
- NMR : Key signals include:
- ¹H NMR : δ 1.2–1.4 ppm (tert-butyl, isopropyl), δ 3.8 ppm (methoxy group), δ 6.8–7.5 ppm (aromatic protons).
- ³¹P NMR : δ 15–25 ppm (characteristic of oxaphosphole derivatives) .
- X-ray Crystallography : Resolve stereochemistry (2R,3R configuration) and confirm bond angles/planarity of the heterocyclic ring .
Advanced: How can contradictory data on synthetic yields be resolved?
Discrepancies in yields (e.g., 30% vs. 60%) often arise from:
- Catalyst Purity : Trace metal impurities in Pd catalysts can deactivate intermediates. Use freshly distilled solvents and recrystallized catalysts .
- Oxygen Sensitivity : Implement rigorous Schlenk techniques for air-sensitive steps (e.g., phosphine oxide formation) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed phosphole derivatives) and adjust protecting groups (e.g., switch tert-butyl to TBS) .
Advanced: What computational strategies predict the compound’s reactivity in catalytic applications?
- DFT Calculations : Model the electronic structure (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack. The methoxyphenyl group enhances electron density at the phosphorus center .
- Molecular Dynamics : Simulate steric effects of tert-butyl/isopropyl groups on substrate binding in catalysis (e.g., enantioselective organocatalysis) .
Validation : Correlate computational data with experimental kinetic studies (e.g., rate constants for ring-opening reactions) .
Advanced: How can environmental impact assessments be conducted for this compound?
- Aquatic Toxicity Testing : Follow OECD guidelines (e.g., Test 201: Daphnia magna 48-hour EC₅₀) to evaluate acute toxicity. Compare results with structurally similar organophosphorus compounds (e.g., t-butylphenyl diphenyl phosphate: EC₅₀ = 0.1 mg/L) .
- Degradation Studies : Use LC-MS/MS to track hydrolysis products in simulated environmental conditions (pH 7–9, UV exposure). The methoxy group may slow degradation compared to non-substituted analogs .
Advanced: What strategies address low enantiomeric excess (ee) in asymmetric synthesis?
- Chiral Ligand Screening : Test phosphine-oxazoline ligands (e.g., PHOX) to improve ee from 70% to >95% .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to racemize undesired enantiomers during synthesis .
Validation : Monitor ee via polarimetry or chiral GC .
Advanced: How does the stereoelectronic profile influence its application in supramolecular chemistry?
- Phosphorus Lone Pair : The P(III) center’s lone pair enables coordination to metals (e.g., Au, Pt) for catalytic applications.
- Steric Effects : The tert-butyl group restricts rotational freedom, stabilizing transition states in enantioselective reactions .
Experimental Proof : Conduct XAS (X-ray Absorption Spectroscopy) to study metal-ligand interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
